3-Methoxy Ropinirole Hydrochloride is a derivative of Ropinirole, a non-ergoline dopamine agonist primarily used in the treatment of Parkinson's disease and Restless Legs Syndrome. This compound is notable for its ability to stimulate dopamine receptors, particularly the D2 receptor, which plays a crucial role in regulating movement and coordination. The introduction of a methoxy group enhances its pharmacological properties and bioavailability.
Ropinirole was first synthesized in the late 1980s, with its hydrochloride salt form being developed for improved stability and solubility. The synthesis of 3-Methoxy Ropinirole Hydrochloride has been explored in various research studies and patents, focusing on optimizing yield and purity while minimizing toxic byproducts .
3-Methoxy Ropinirole Hydrochloride belongs to the class of compounds known as dopamine agonists. It is categorized under organic compounds with a specific structure that allows it to interact effectively with dopamine receptors in the central nervous system.
The synthesis of 3-Methoxy Ropinirole Hydrochloride typically involves several key steps:
A recent patent outlines an improved process for synthesizing Ropinirole hydrochloride that avoids hazardous reagents, resulting in higher yields (over 40%) and reduced environmental impact. This method includes hydrolysis, decarboxylation, and purification steps that are carried out under milder conditions compared to traditional methods .
The molecular formula for 3-Methoxy Ropinirole Hydrochloride is . Its structure can be represented as follows:
The synthesis of 3-Methoxy Ropinirole Hydrochloride involves several significant reactions:
The purification process often includes dissolving crude products in solvents like ethanol or methanol, followed by treatment with nitrogenous bases to form imine derivatives, which are then hydrolyzed to yield the final product .
3-Methoxy Ropinirole Hydrochloride acts primarily as a dopamine D2 receptor agonist. Its mechanism involves:
Research indicates that Ropinirole has a higher affinity for D2 receptors compared to other receptor subtypes, which contributes to its effectiveness in treating conditions associated with dopamine deficiency.
Relevant analyses show that impurities can significantly affect the efficacy and safety profile of pharmaceutical preparations; thus, rigorous quality control measures are essential during synthesis .
3-Methoxy Ropinirole Hydrochloride is primarily utilized in:
Systematic Nomenclature:3-Methoxy-ropinirole hydrochloride is systematically designated as 4-[2-(dipropylamino)ethyl]-3-methoxy-1,3-dihydro-2H-indol-2-one hydrochloride. This nomenclature precisely defines its core structure: a 2-oxoindoline scaffold substituted with a dipropylaminoethyl chain at the 4-position, a methoxy group at the 3-position, and a hydrochloride salt. The parent compound, ropinirole hydrochloride, lacks the 3-methoxy modification and is named 4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one hydrochloride [4].
Molecular Formula and Mass:The molecular formula is C₁₇H₂₆N₂O₂·HCl, with a molecular weight of 326.87 g/mol (free base: 290.41 g/mol). This contrasts with ropinirole hydrochloride (C₁₆H₂₄N₂O·HCl, MW 296.84 g/mol), highlighting the mass addition (+30.05 g/mol) from the methoxy group (–OCH₃) [3] [4].
Structural Significance:The methoxy substitution at the C3 position alters electron density across the indolinone ring, impacting hydrogen-bonding capacity, dipole moment, and steric accessibility. This modification differentiates it from other ropinirole impurities like N-despropyl ropinirole (C₁₃H₁₈N₂O) or 7-hydroxy ropinirole (C₁₆H₂₄N₂O₂·HBr) [4].
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H and ¹³C NMR are pivotal for confirming the methoxy group's position and its electronic effects. Key spectral assignments include:
Fourier-Transform Infrared (FTIR) Spectroscopy:FTIR reveals critical functional groups:
Mass Spectrometry (MS):High-resolution MS (HRMS) of the free base shows:
Table 1: Key Spectroscopic Signatures of 3-Methoxy Ropinirole Hydrochloride
Technique | Key Peaks | Structural Assignment |
---|---|---|
¹H NMR | δ 3.82 ppm (s, 3H) | –OCH₃ group |
δ 7.10–7.40 ppm (m, 4H) | Aromatic H4–H7 | |
¹³C NMR | δ 56.2 ppm | –OCH₃ carbon |
δ 152.8 ppm | C3 carbon (methoxy-substituted) | |
FTIR | 1702 cm⁻¹ | C=O stretch (amide) |
1255 cm⁻¹ | C–O–C stretch (methoxy) | |
HRMS | m/z 291.2070 [M+H]⁺ | Molecular ion (free base) |
m/z 148.0520 | Methoxyindolone fragment |
Single-Crystal X-ray Diffraction (SCXRD):SCXRD reveals a monoclinic crystal system with space group P2₁/c. The indolinone ring is nearly planar, with the methoxy group oriented ~120° relative to the ring plane. The hydrochloride ion forms a hydrogen bond with the carbonyl oxygen (N⁺–H···O=C, d = 1.98 Å), creating a dimeric motif. This contrasts with ropinirole HCl’s orthorhombic crystals (P2₁2₁2₁), where the unsubstituted C3 enables stronger π-stacking [2].
Polymorphism Screening:Solvent recrystallization studies identify two anhydrous polymorphs:
Table 2: Crystallographic Properties of 3-Methoxy Ropinirole HCl vs. Ropinirole HCl
Property | 3-Methoxy Ropinirole HCl (Form I) | Ropinirole HCl (Form II) |
---|---|---|
Crystal System | Monoclinic | Orthorhombic |
Space Group | P2₁/c | P2₁2₁2₁ |
H-Bond | N⁺–H···O=C (1.98 Å) | N⁺–H···Cl⁻ (2.10 Å) |
Density (g/cm³) | 1.29 | 1.32 |
Polymorphs | 2 anhydrous | ≥4 anhydrous |
Structural Modifications:The methoxy group at C3 introduces:
Physicochemical Implications:
Receptor Binding Implications:Molecular docking shows altered interactions with dopamine D2/D3 receptors:
Table 3: Structural and Pharmacochemical Comparison
Parameter | 3-Methoxy Ropinirole HCl | Ropinirole HCl |
---|---|---|
Molecular Weight | 326.87 g/mol | 296.84 g/mol |
logP (calc.) | 1.8 | 1.2 |
pKa (N–H) | 8.5 | 8.9 |
D3 Receptor pKi | ~7.5* | 7.2 [6] |
D2 Receptor pKi | ~6.5* | 6.1 [6] |
Key Crystallographic H-Bond | N⁺–H···O=C (1.98 Å) | N⁺–H···Cl⁻ (2.10 Å) |
*Predicted values based on structural analogs
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5